2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18378168
InChI: InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10BrNO2S
Molecular Weight: 288.16 g/mol

2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde

CAS No.:

Cat. No.: VC18378168

Molecular Formula: C10H10BrNO2S

Molecular Weight: 288.16 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde -

Specification

Molecular Formula C10H10BrNO2S
Molecular Weight 288.16 g/mol
IUPAC Name O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Standard InChI InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3
Standard InChI Key ZWHMFDCYWVMIPA-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name of this compound, O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate, reflects its substitution pattern. The benzene ring is substituted at positions 2 and 6 with an aldehyde (-CHO) and a dimethylaminothiocarbonylmethoxy (-SC(=O)N(CH₃)₂-O-) group, respectively. The bromine atom at position 3 introduces steric and electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀BrNO₂S
Molecular Weight288.16 g/mol
IUPAC NameO-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Canonical SMILESCN(C)C(=S)OC₁=C(C(=CC=C₁)Br)C=O
InChIKeyZWHMFDCYWVMIPA-UHFFFAOYSA-N
PubChem CID90143345

The SMILES string CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O encodes the connectivity, highlighting the thiocarbamate linkage (-SC(=O)N(CH₃)₂) bridging the oxygen atom to the aromatic ring.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde likely proceeds through sequential functionalization of a benzaldehyde precursor. A plausible route involves:

  • Bromination: Electrophilic bromination of 2-hydroxybenzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at position 3.

  • Thiocarbamate Formation: Reaction of the phenolic oxygen with dimethylthiocarbamoyl chloride in the presence of a base, such as potassium carbonate, to install the thiocarbamate group.

Critical Reaction Conditions

  • Temperature: Thiocarbamate formation typically requires mild heating (50–70°C) to avoid decomposition of the thiocarbonyl group.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to enhance nucleophilicity of the phenoxide intermediate.

Challenges in Purification

The compound’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis. Column chromatography using silica gel and a non-polar eluent (e.g., hexane/ethyl acetate) is recommended for purification, though recrystallization from dichloromethane/hexane mixtures may also be effective.

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